molecular formula C8H10BrNO B13128584 2-(4-Bromopyridin-3-YL)propan-2-OL CAS No. 40247-50-5

2-(4-Bromopyridin-3-YL)propan-2-OL

Cat. No.: B13128584
CAS No.: 40247-50-5
M. Wt: 216.07 g/mol
InChI Key: OUBKBPIBSKHDQD-UHFFFAOYSA-N
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Description

2-(4-Bromopyridin-3-YL)propan-2-OL is an organic compound with the molecular formula C8H10BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 4th position of the pyridine ring and a hydroxyl group attached to the second carbon of the propan-2-ol moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromopyridin-3-YL)propan-2-OL typically involves the bromination of pyridine derivatives followed by the introduction of the propan-2-ol group. One common method involves the reaction of 4-bromopyridine with acetone in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as bromination, purification, and crystallization to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromopyridin-3-YL)propan-2-OL undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Bromopyridin-3-YL)propan-2-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromopyridin-3-YL)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, influencing their activity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromopyridin-2-yl)propan-2-ol
  • 2-(3-Bromopyridin-4-yl)propan-2-ol
  • 4-Bromo-2-hydroxypyridine

Uniqueness

2-(4-Bromopyridin-3-YL)propan-2-OL is unique due to the specific positioning of the bromine atom and hydroxyl group, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

40247-50-5

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

2-(4-bromopyridin-3-yl)propan-2-ol

InChI

InChI=1S/C8H10BrNO/c1-8(2,11)6-5-10-4-3-7(6)9/h3-5,11H,1-2H3

InChI Key

OUBKBPIBSKHDQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=CN=C1)Br)O

Origin of Product

United States

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